3-Methyl-1-propyl-1h-pyrazole-5-sulfonyl chloride
Description
Chemical Name: 3-Methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride Molecular Formula: C₇H₁₁ClN₂O₂S Molecular Weight: 222.694 g/mol CAS Number: Not explicitly provided in evidence, but catalogued under ZX-AC009612 . Purity: 95% (typical commercial grade) Storage Conditions: +4°C .
Structural Features:
This compound consists of a pyrazole ring substituted with a methyl group at position 3, a propyl group at position 1, and a sulfonyl chloride (-SO₂Cl) functional group at position 5. The sulfonyl chloride group confers high reactivity, making it valuable in nucleophilic substitution reactions, particularly in synthesizing sulfonamides or sulfonate esters .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-propylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-4-10-7(13(8,11)12)5-6(2)9-10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDUUPGOARPRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234830 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-34-4 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones
A patent by outlines a method for pyrazole synthesis using hydrazine hydrate and acrolein (α,β-unsaturated aldehyde). While this protocol primarily yields unsubstituted pyrazole, modifications can introduce alkyl groups. For 3-methyl-1-propyl-1H-pyrazole, propyl hydrazine and methyl-substituted diketones may be employed. The reaction occurs in an aqueous-organic medium (e.g., toluene/water) at 20–80°C, followed by oxidation with sodium hypochlorite to aromatize the intermediate 2-pyrazoline.
Reaction Example:
$$
\text{Propyl hydrazine} + \text{3-methyl-1,3-diketone} \rightarrow \text{3-Methyl-1-propyl-1H-pyrazole}
$$
Yields for analogous pyrazole syntheses range from 50–70%, depending on substituent steric effects.
Sulfonation and Chlorination: Introducing the Sulfonyl Chloride Group
The conversion of 3-methyl-1-propyl-1H-pyrazole to its sulfonyl chloride derivative requires sulfonation followed by chlorination. Chlorosulfonation, a one-pot sulfonation-chlorination process, is widely employed.
Chlorosulfonation with Chlorosulfonic Acid and Thionyl Chloride
A study in MDPI Pharmaceuticals details an optimized chlorosulfonation method for analogous pyrazolo[4,3-d]pyrimidine sulfonyl chlorides. Adapting this protocol:
- Reagents: Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).
- Conditions: The pyrazole derivative is added to chlorosulfonic acid at 0–10°C, followed by thionyl chloride. The mixture is stirred at 20–30°C for 4 hours.
- Workup: The reaction is quenched on ice, and the product is extracted with dichloromethane. Washing with sodium bicarbonate removes excess acid.
Mechanism:
$$
\text{Pyrazole} + \text{ClSO₃H} \rightarrow \text{Pyrazole sulfonic acid} \xrightarrow{\text{SOCl₂}} \text{Pyrazole sulfonyl chloride}
$$
This method achieves yields >85% for structurally related compounds.
Alternative Method: Sulfur Trioxide Complexes
In a synthesis of 1-ethyl-1H-pyrazole-4-sulfonyl chloride, sulfur trioxide-pyridine complex was used for sulfonation, followed by chlorination with phosphorus pentachloride (PCl₅). For this compound:
- Sulfonation: React pyrazole with SO₃-pyridine in dichloromethane.
- Chlorination: Treat the sulfonic acid intermediate with PCl₅ at reflux.
Yield: ~75% after purification via ethyl acetate/water extraction.
Comparative Analysis of Synthetic Routes
Critical Considerations in Synthesis
Regioselectivity in Sulfonation
The position of sulfonation on the pyrazole ring is influenced by directing groups. Quantum mechanical calculations suggest that electron-donating substituents (e.g., methyl) direct sulfonation to the para position. In 3-methyl-1-propyl-1H-pyrazole, the 5-position is activated for electrophilic substitution, ensuring regioselective sulfonyl chloride formation.
Purification Challenges
Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Post-reaction workup requires anhydrous conditions, and chromatography is often avoided due to instability. Crystallization from non-polar solvents (e.g., n-hexane) or distillation under vacuum are preferred.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Methyl-1-propyl-1h-pyrazole-5-sulfonyl chloride is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propyl-1h-pyrazole-5-sulfonyl chloride involves its ability to act as a sulfonylating agent . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate ester linkages . This reactivity is crucial for its role in medicinal chemistry and organic synthesis .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-3-sulfonyl chloride
Molecular Formula : C₄H₅ClN₂O₂S
Molecular Weight : 180.61 g/mol
CAS Number : 89501-90-6
Melting Point : 36–39°C
Purity : 97% (commercial grade) .
Key Differences :
- Substituent positions: The sulfonyl chloride group is at position 3 (vs. position 5 in the target compound).
- Alkyl chain: A methyl group is at position 1 (vs. propyl in the target compound).
- Molecular weight: Lower (180.61 vs. 222.694 g/mol), reflecting simpler substituents.
Applications : Used in smaller-scale syntheses due to its lower steric hindrance and cost-effectiveness .
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
Molecular Formula : C₇H₉ClN₂O₂S
Molecular Weight : 220.68 g/mol
CAS Number : 1343588-67-9
Hazard Statements : H302 (harmful if swallowed), H314 (causes severe skin burns) .
Key Differences :
- Substituents: Cyclopropyl group at position 3 (vs. methyl in the target compound) and methyl at position 1 (vs. propyl).
- Reactivity: Cyclopropyl’s electron-withdrawing nature may alter electrophilic substitution kinetics compared to the methyl group .
- Storage: No specific temperature listed, unlike the target compound’s +4°C requirement .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula : C₁₂H₉ClF₃N₂OS
Functional Groups : Trifluoromethyl (-CF₃), carbaldehyde (-CHO), and sulfanyl (-S-) groups .
Key Differences :
- The sulfanyl group (-S-) replaces sulfonyl chloride (-SO₂Cl), drastically reducing electrophilic reactivity.
- Trifluoromethyl and carbaldehyde groups introduce polarity, enhancing solubility in polar solvents compared to the hydrophobic propyl chain in the target compound .
Comparative Data Table
| Property | 3-Methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride |
|---|---|---|---|
| Molecular Formula | C₇H₁₁ClN₂O₂S | C₄H₅ClN₂O₂S | C₇H₉ClN₂O₂S |
| Molecular Weight (g/mol) | 222.694 | 180.61 | 220.68 |
| Substituents | 1-Propyl, 3-Methyl, 5-SO₂Cl | 1-Methyl, 3-SO₂Cl | 1-Methyl, 3-Cyclopropyl, 5-SO₂Cl |
| Storage Conditions | +4°C | Not specified | Not specified |
| Hazard Profile | Not explicitly stated | Lower reactivity | H302, H314 (high toxicity) |
| Commercial Purity | 95% | 97% | Not specified |
Research Findings and Implications
- Electronic Effects : Electron-donating substituents (e.g., methyl) enhance pyrazole ring stability, while electron-withdrawing groups (e.g., cyclopropyl) may polarize the sulfonyl chloride group, altering reaction pathways .
- Applications : The target compound’s larger size and stability at +4°C make it suitable for controlled syntheses in pharmaceutical intermediates, whereas simpler analogs (e.g., 1-methyl derivatives) are preferred for rapid, small-scale reactions .
Biological Activity
3-Methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245807-34-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrazole ring with a propyl group and a sulfonyl chloride functional group at the 5-position. This structural configuration imparts unique chemical properties that facilitate interactions with biological macromolecules.
Key Features:
- Chemical Formula: C₇H₁₀ClN₂O₂S
- Molecular Weight: 206.68 g/mol
- Appearance: Typically a liquid or solid depending on purity and storage conditions.
The biological activity of this compound can be attributed to its ability to act as a sulfonylating agent. The sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antibacterial Activity
Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves the disruption of bacterial protein synthesis through covalent modification of essential enzymes .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, showing promising results in reducing inflammation markers in vitro. Its efficacy was compared to standard anti-inflammatory drugs, demonstrating significant inhibitory activity against cytokines such as TNF-α and IL-6 .
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines, with further studies needed to explore its effects in vivo .
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed that it exhibited significant inhibition against E. coli and Staphylococcus aureus. The compound's mechanism involved binding to bacterial enzymes, disrupting their function and leading to cell death.
Case Study 2: Anti-inflammatory Activity
In an experimental model, the compound was administered to mice with induced inflammation. Results showed a reduction in swelling and pain, with histological analysis confirming decreased inflammatory cell infiltration compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
